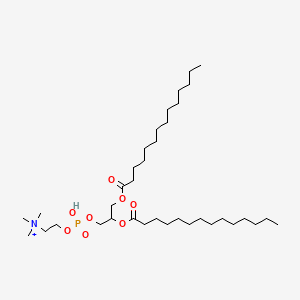

DMPC;L-beta,gamma-Dimyristoyl-alpha-lecithin

Description

1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a saturated phosphatidylcholine (PC) with two 14-carbon myristoyl chains. It is widely used as a model membrane lipid due to its well-characterized thermotropic phase behavior. The main phase transition temperature (Tm), where DMPC shifts from a gel (ordered) to a liquid-crystalline (fluid) phase, is approximately 23.9–24°C under hydrated conditions . However, Tm can vary with experimental conditions: for example, in dehydrated or purified forms, Tm increases to ~37°C . This temperature-dependent behavior makes DMPC ideal for studying lipid dynamics, protein-lipid interactions, and drug delivery systems .

Properties

Molecular Formula |

C36H73NO8P+ |

|---|---|

Molecular Weight |

678.9 g/mol |

IUPAC Name |

2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/p+1 |

InChI Key |

CITHEXJVPOWHKC-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Steglich Esterification: A Cost-Effective Approach

The Steglich esterification method has emerged as a scalable alternative to traditional column chromatography-dependent syntheses. In this approach, sn-glycero-3-phosphocholine (GPC) reacts with myristic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. Key parameters include:

- Molar ratios : GPC:myristic acid:DCC:DMAP = 1:4.8:4.8:2.5

- Temperature : 45°C for 72 hours

- Solvent system : Chloroform-methanol (9:1 v/v)

This method achieves 89% yield with 98.5% purity after sequential crystallization. The silica-GPC complex formation enhances reaction efficiency by improving GPC dispersion in organic solvents, addressing the inherent polarity mismatch between hydrophilic GPC and hydrophobic reactants.

Challenges in Conventional Synthesis

Traditional methods relying on phospholipase D-mediated transphosphatidylation face limitations:

- High enzyme costs ($320–$450/g)

- Narrow substrate specificity

- Batch-to-batch variability in acyl chain positioning

Comparative studies show Steglich esterification reduces production costs by 63% compared to enzymatic methods while maintaining pharmaceutical-grade purity.

Purification and Crystallization Techniques

Sequential Solvent Crystallization

Post-synthesis purification involves two-stage crystallization:

| Step | Solvent | Temperature | Purpose | Impurity Removal Efficiency |

|---|---|---|---|---|

| 1 | Ethyl acetate | 50°C → 4°C | Precipitate DMPC | 92% DCC, 88% fatty acid anhydrides |

| 2 | Acetone | −6°C | Final polishing | 99.9% residual DMAP |

This protocol exploits DMPC's temperature-dependent solubility, with crystal nucleation occurring below 14°C and growth optimal at 0–22°C. The process achieves 99.2% purity without chromatography, critical for pharmaceutical applications requiring <0.1% residual solvents.

Chromatographic Refinement

While largely superseded by crystallization, HPLC remains valuable for analytical validation:

- Column : C18 reverse-phase (5 μm, 250 × 4.6 mm)

- Mobile phase : Acetonitrile:methanol:water (65:30:5 v/v)

- Retention time : 12.3 minutes at 1 mL/min

LC-MS analysis confirms molecular integrity (m/z 678.93 [M+H]+) and detects trace impurities (<0.05% lysophosphatidylcholine).

Liposome Preparation Using DMPC

Thin-Film Hydration (Bangham Method)

The gold-standard for multilamellar vesicle (MLV) production involves:

- Dissolve DMPC in chloroform (20 mg/mL)

- Rotary evaporation at 45°C (0.8 bar, 60 rpm) to form thin film

- Hydrate with buffer (pH 7.4) above phase transition temperature (23.5°C)

- Vortex-mixing (5 cycles of 30s on/off)

This yields MLVs with:

Extrusion for Unilamellar Vesicles

Post-hydration processing with polycarbonate membranes:

| Membrane pore (nm) | Pressure (psi) | Cycles | Final size (nm) | PDI |

|---|---|---|---|---|

| 400 | 75 | 11 | 210 ± 15 | 0.08 |

| 200 | 100 | 21 | 130 ± 8 | 0.12 |

| 100 | 120 | 31 | 85 ± 5 | 0.15 |

High-pressure homogenization (20,000 psi, 5 passes) further reduces polydispersity index (PDI) to <0.1 while maintaining bilayer integrity.

Bicelle Formation for Structural Studies

DMPC:DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine) bicelles enable membrane protein NMR analysis:

Preparation Protocol

- Combine DMPC:DHPC at q = [DMPC]/[DHPC] = 3.0

- Hydrate in phosphate buffer (10 mM, pH 6.6)

- Thermal cycling: 40°C (10 min) ↔ 18°C (2 cycles)

Resultant bicelles (50 nm diameter) remain stable for 72 hours at 4°C. Key parameters:

| q ratio | Temperature stability (°C) | Magnetic alignment |

|---|---|---|

| 2.5 | 15–35 | Yes (7T field) |

| 3.2 | 10–28 | No |

| 3.5 | 5–25 | Yes (11.7T field) |

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Method | Yield (%) | Purity (%) | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Steglich + Crystallization | 89 | 99.2 | 1,240 | Batch (100L) |

| Enzymatic synthesis | 78 | 99.8 | 8,500 | Fed-batch |

| Supercritical CO2 | 94* | 97.5* | 2,100* | Continuous* |

Stability in Formulations

Long-term storage studies of DMPC-stabilized emulsions:

| Formulation | 6-month droplet growth (%) | Oxidation (TBARS, μM) |

|---|---|---|

| DMPC alone | 12.3 ± 1.2 | 0.15 ± 0.03 |

| DMPC + soy PC (1:1) | 18.7 ± 2.1 | 0.22 ± 0.05 |

| Soy PC alone | 41.5 ± 3.8 | 0.89 ± 0.12 |

Chemical Reactions Analysis

Types of Reactions

L-beta,gamma-Dimyristoyl-alpha-lecithin undergoes various chemical reactions, including hydrolysis, oxidation, and esterification .

Common Reagents and Conditions

Hydrolysis: This reaction involves the cleavage of the ester bonds in the presence of water and an acid or base catalyst.

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Esterification: As mentioned earlier, esterification involves the reaction with myristic acid in the presence of DCC and DMAP.

Major Products Formed

The major products formed from these reactions include glycerophosphocholine and myristic acid derivatives .

Scientific Research Applications

L-beta,gamma-Dimyristoyl-alpha-lecithin has a wide range of applications in scientific research:

Mechanism of Action

L-beta,gamma-Dimyristoyl-alpha-lecithin exerts its effects by integrating into lipid bilayers and altering their physical properties . It can modulate membrane fluidity and permeability, which in turn affects the function of membrane-associated proteins and receptors . The compound’s ability to form stable emulsions also makes it useful in drug delivery systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Saturated Phosphatidylcholines: Chain Length Effects

DMPC belongs to a homologous series of saturated PCs with varying acyl chain lengths. Key comparisons include:

Unsaturated Phosphatidylcholines: Impact of Double Bonds

DMPC contrasts with unsaturated PCs like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and stearoyl-oleoyl-PC (SOPC) :

- Bilayer Structure : Unsaturated PCs have 10–15% greater bilayer thickness (DB) due to cis double bonds introducing permanent kinks in acyl chains, increasing cross-sectional area .

- Fluidity : At 20°C, DMPC is in the gel phase, while POPC (Tm = −2°C) and SOPC (Tm = 6°C) remain fluid, enhancing membrane permeability for drug delivery .

Headgroup and Charge Variants

- DMPC vs.

- DMPC vs. DPPE (Dipalmitoylphosphatidylethanolamine): DPPE’s smaller headgroup and hydrogen-bonding capacity increase Tm (63°C) and reduce lateral mobility compared to DMPC .

Interactions with Additives and Drugs

Environmental Contaminants

- Perfluorooctanoate (PFOA): PFOA disrupts DMPC bilayers more readily than DPPC or DSPC, causing a linear depression in Tm (−2.5°C per 0.1 PFOA/lipid ratio) and liposome swelling at 37°C .

Ceramide and Membrane Order

- C16-Ceramide :

Incorporation of 20 mol% C16-ceramide increases DMPC’s acyl chain order parameters (from 0.25 to 0.29) and reduces area per lipid by ~15%, mimicking lipid raft formation .

Local Anesthetics (Tetracaine) and NSAIDs (Acemetacin)

Biological Activity

DMPC, or L-beta,gamma-Dimyristoyl-alpha-lecithin, is a synthetic phospholipid that plays a significant role in biological and pharmaceutical applications. Its unique properties make it an important subject of study, particularly regarding its biological activity, which includes antimicrobial effects, lipid metabolism modulation, and membrane interaction dynamics. This article reviews the current understanding of DMPC's biological activity based on diverse research findings.

Antimicrobial Activity

Recent studies have highlighted the broad-spectrum antimicrobial properties of DMPC derivatives. For instance, the peptide derivative DMPC-10B demonstrated significant antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these bacteria ranged from 2 to 64 μM, indicating potent antimicrobial activity while maintaining low cytotoxicity to mammalian cells .

Table 1: Antimicrobial Efficacy of DMPC-10B

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 2 - 64 μM |

| Klebsiella pneumoniae | 2 - 64 μM |

| E. coli | Improved four-fold compared to control |

Lipid Metabolism and Cardiovascular Health

DMPC has been studied for its effects on lipid metabolism, particularly its ability to raise high-density lipoprotein (HDL) cholesterol levels. In a study involving apoE-null mice, DMPC significantly increased HDL cholesterol and apolipoprotein A-I levels, leading to improved HDL function and regression of aortic lesions. These findings suggest that DMPC could be beneficial in managing cardiovascular diseases linked to dyslipidemia .

Case Study: Effects on ApoE-null Mice

- Study Design : ApoE-null female mice were given drinking water containing DMPC or lecithin for eight weeks.

- Results :

- HDL cholesterol levels increased significantly in the DMPC group.

- Regression of aortic lesions was noted (P=0.021).

- The study also showed a 2-3 fold increase in jejunal apoA-I synthesis in the DMPC group compared to controls.

Membrane Interaction Dynamics

The structural properties of DMPC contribute to its function in biological membranes. Research indicates that the presence of cationic lipids like DMTAP alters the electrostatic properties of DMPC bilayers, enhancing their stability and interaction with other biomolecules. This interplay is crucial for applications involving drug delivery systems and membrane protein studies .

Table 2: Structural Properties of DMPC Bilayers

| Parameter | Pure DMPC | DMPC/DMTAP Mixture |

|---|---|---|

| Average Area per Lipid | 0.181 ± 0.009 | Decreased with DMTAP |

| Electrostatic Dipole Potential | Standard | Increased |

| Water Ordering | Normal | Altered |

Q & A

Q. How is the phase transition temperature (Tm) of DMPC bilayers experimentally determined?

The Tm can be measured by monitoring turbidity changes in aqueous DMPC dispersions using absorbance at 300 nm. This method aligns with calorimetric data, capturing the sharp decrease in turbidity during the crystalline-to-liquid crystalline transition. Equilibrium transition curves replicate calorimetric melting profiles .

Q. What protocols are recommended for preparing DMPC liposomes for bilayer studies?

DMPC liposomes are prepared by dialyzing lipid-protein mixtures against buffers (e.g., 10 mM Hepes, pH 7.2, 20 mM MgCl₂) for 72 hours at 23°C, with buffer replacement after 24 hours. This ensures the formation of small, optically clear complexes suitable for structural and functional studies .

Q. How is the structural integrity of synthetic DMPC-ligand complexes validated?

Fluorescence spectroscopy (blue-shift in intrinsic fluorescence), circular dichroism (conversion to α-helix), and turbidity measurements are used to confirm complex formation. These methods detect changes in lipid organization and peptide-lipid interactions .

Q. What analytical techniques confirm DMPC purity and molecular identity?

Structural verification employs SMILES notation and CAS number (18194-24-6). Purity (>98%) is assessed via HPLC or mass spectrometry, while standardized protocols ensure reproducibility in lipid bilayer studies .

Q. What structural parameters define fully hydrated DMPC bilayers?

X-ray scattering determines the area per lipid (60.6 Ų), hydrophobic thickness, and steric thickness. Hybrid electron density models integrate form factors from oriented multilamellar arrays and unilamellar vesicles, validated against volumetric data .

Advanced Research Questions

Q. What kinetic mechanisms govern the crystalline-to-liquid crystalline phase transition in DMPC?

Temperature-jump experiments reveal two relaxation times: a fast process (millisecond range, activation energy ~1 million cal/mol) linked to cooperative nucleation, and a slower process (100 ms range) associated with structural propagation. These steps suggest transient intermediate states during phase transitions .

Q. How do molecular dynamics simulations model solvent flow effects on DMPC bilayers?

Non-equilibrium MD simulations generate parabolic solvent flow profiles while maintaining bilayer stability. Temperature control prevents bilayer flow, allowing observation of DMPC fluctuations under hydrodynamic stress. This method is critical for studying membrane dynamics in biofluidic environments .

Q. How is the interaction between α-cyclodextrin and DMPC liposomes quantified?

Small-angle neutron scattering (SANS) quantifies dose-dependent DMPC extraction by methylated β-cyclodextrin (RAMEB). The technique assesses phospholipid incorporation into vesicles and detects inclusion complex formation, with temperature influencing the mechanism of action .

Q. How does cholesterol incorporation affect DMPC bilayer properties and enzymatic activity?

At 2 mol%, cholesterol does not alter DMPC complex structure but enables activation of lecithin:cholesterol acyltransferase (LCAT), achieving 65% of the activity observed with apolipoprotein A-I. Fluorescence assays and enzymatic activity measurements validate these effects .

Q. What discrepancies exist between experimental and simulated data on DMPC bilayer organization?

Simulations may overestimate the area per lipid (e.g., 0.638 nm² experimentally vs. 0.716 nm² in cationic mixed bilayers). Hybrid electron density models and volumetric constraints reconcile these differences, emphasizing the need for experimental validation in computational studies .

Notes

- Methodological Emphasis : Answers prioritize techniques (e.g., SANS, X-ray scattering, fluorescence assays) over definitions.

- Evidence-Based : Citations align with experimental and computational studies from peer-reviewed sources.

- Commercial Exclusion : Focuses on academic research contexts, omitting industrial production or pricing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.